6-bromo-1-methoxy-2,3-dihydro-1H-indene
Description
BenchChem offers high-quality 6-bromo-1-methoxy-2,3-dihydro-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1-methoxy-2,3-dihydro-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
6-bromo-1-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11BrO/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10H,3,5H2,1H3 |
InChI Key |
UTSAFDCNKIFCBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
"6-bromo-1-methoxy-2,3-dihydro-1H-indene" chemical properties
An In-depth Technical Guide to 6-bromo-1-methoxy-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional architecture that can be strategically functionalized to achieve specific interactions with biological targets. This guide focuses on a specific, yet underexplored, derivative: 6-bromo-1-methoxy-2,3-dihydro-1H-indene .
While direct experimental data for this compound is scarce in publicly available literature, this document serves as a comprehensive technical guide by leveraging established chemical principles and data from closely related analogues. By examining the synthesis, reactivity, and spectroscopic characteristics of similar brominated and methoxylated indanes, we can construct a robust profile for the title compound, providing a valuable resource for researchers in organic synthesis and drug discovery. The strategic placement of a bromine atom and a methoxy group offers unique opportunities for both further chemical modification and modulation of physicochemical properties, making this a molecule of significant interest.
Physicochemical Properties
The fundamental properties of 6-bromo-1-methoxy-2,3-dihydro-1H-indene can be reliably predicted based on its constituent parts. The table below summarizes these characteristics. It is important to note that while properties like molecular formula and weight are exact, others such as boiling point are estimations based on related structures.
| Property | Value | Source/Method |
| IUPAC Name | 6-bromo-1-methoxy-2,3-dihydro-1H-indene | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₁BrO | --- |
| Molecular Weight | 227.10 g/mol | --- |
| CAS Number | Not found | --- |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from analogues |
| Boiling Point | Estimated >250 °C at 760 mmHg | Inferred from related compounds[2] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, ethyl acetate) | General principle for similar structures |
Proposed Synthesis Pathway
A logical and efficient synthetic route to 6-bromo-1-methoxy-2,3-dihydro-1H-indene would commence from the commercially available 6-bromo-2,3-dihydro-1H-inden-1-one. The synthesis involves a two-step sequence: reduction of the ketone to the corresponding alcohol, followed by etherification.
Caption: Proposed two-step synthesis of 6-bromo-1-methoxy-2,3-dihydro-1H-indene.
Experimental Protocol: Step-by-Step Methodology
Step 1: Reduction of 6-bromo-2,3-dihydro-1H-inden-1-one to 6-bromo-2,3-dihydro-1H-inden-1-ol
-
Reaction Setup: To a solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol (MeOH) at 0 °C, slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.
-
Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude 6-bromo-2,3-dihydro-1H-inden-1-ol can be used in the next step without further purification, or purified by column chromatography on silica gel if necessary.[3]
Causality behind Experimental Choices:
-
Sodium borohydride is a mild and selective reducing agent for ketones, which avoids over-reduction of the aromatic ring or cleavage of the C-Br bond.
-
Methanol is a suitable protic solvent that also participates in the quenching of the reaction.
-
Low temperature is initially used to control the exothermic reaction.
Step 2: Etherification of 6-bromo-2,3-dihydro-1H-inden-1-ol
-
Reaction Setup: To a solution of 6-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Execution: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield pure 6-bromo-1-methoxy-2,3-dihydro-1H-indene.
Causality behind Experimental Choices:
-
Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.
-
Anhydrous THF is used as the solvent to prevent quenching of the sodium hydride.
-
Methyl iodide is a reactive electrophile for the Williamson ether synthesis.
Spectroscopic and Spectrometric Analysis (Predicted)
The structural elucidation of 6-bromo-1-methoxy-2,3-dihydro-1H-indene would rely on a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following data is predicted based on known spectral data of similar indane derivatives.[4][5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, benzylic, and aliphatic protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.4 | s | 1H | H-7 |
| ~7.2 | d | 1H | H-5 |
| ~7.1 | d | 1H | H-4 |
| ~4.8 | t | 1H | H-1 |
| ~3.4 | s | 3H | -OCH₃ |
| ~3.0 - 2.8 | m | 2H | H-3 |
| ~2.5 - 2.3 | m | 2H | H-2 |
¹³C NMR Spectroscopy
The carbon NMR would complement the ¹H NMR data, confirming the carbon skeleton.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~145 | C-7a |
| ~142 | C-3a |
| ~131 | C-5 |
| ~129 | C-4 |
| ~125 | C-7 |
| ~120 | C-6 |
| ~85 | C-1 |
| ~56 | -OCH₃ |
| ~30 | C-3 |
| ~28 | C-2 |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~3050-2850 | C-H (aromatic and aliphatic) |
| ~1600, 1480 | C=C (aromatic) |
| ~1100 | C-O (ether) |
| ~820 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and show a characteristic isotopic pattern due to the presence of bromine.
| m/z (Predicted) | Assignment |
| 226/228 | [M]⁺ (Molecular ion peak with ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) |
| 195/197 | [M - OCH₃]⁺ |
| 147 | [M - Br]⁺ |
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 6-bromo-1-methoxy-2,3-dihydro-1H-indene is dictated by its key structural features:
-
Aromatic Ring: The bromine atom on the aromatic ring is a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[7] This is a crucial feature for generating compound libraries in the lead optimization phase of drug discovery.[8]
-
Benzylic Methoxy Group: The methoxy group at the C-1 position can influence the molecule's metabolic stability and its ability to form hydrogen bonds with biological targets.[9][10] While generally stable, ethers can be cleaved under harsh acidic conditions.
-
Indane Scaffold: The rigid nature of the indane core is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
The methoxy group is a common feature in many approved drugs, where it often improves physicochemical properties and metabolic behavior.[9][10] The combination of the indane scaffold with these strategically placed functional groups makes 6-bromo-1-methoxy-2,3-dihydro-1H-indene a highly attractive building block for the synthesis of novel therapeutic agents.
Safety and Handling
While a specific safety data sheet (SDS) for 6-bromo-1-methoxy-2,3-dihydro-1H-indene is not available, general precautions for handling brominated aromatic compounds should be strictly followed. Based on the SDS for related compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
6-bromo-1-methoxy-2,3-dihydro-1H-indene represents a promising, albeit understudied, chemical entity. By applying established principles of organic chemistry and leveraging data from analogous structures, this guide provides a comprehensive overview of its likely properties, a reliable synthetic pathway, and its potential utility in medicinal chemistry. The strategic combination of a rigid scaffold with versatile functional groups for further elaboration underscores its potential as a valuable building block for the discovery of new medicines. It is our hope that this guide will stimulate further research into this and related molecules.
References
- Fisher Scientific. (2009, August 20).
- Fisher Scientific. (2025, September 22).
- Fisher Scientific. (2025, December 22).
- Thermo Fisher Scientific. (2025, December 24).
- Matrix Fine Chemicals. 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 6-Bromo-[1,1'-biphenyl]-3-amine.
- PubChem. 6-bromo-2,3-dihydro-1H-inden-1-ol.
- ChemicalBook. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis.
-
Abovchem. 6-bromo-2,3-dihydrospiro[indene-1,2'-[11][13]dioxolane] - CAS:866848-94-4.
- The Royal Society of Chemistry.
- Spiteller, P., et al. (2002). NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Magnetic Resonance in Chemistry, 40(5).
- Wikipedia. Indene.
- NIST. 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-.
- IUCr. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
- BenchChem. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6.
- PMC. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
- Cheméo. Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4).
- PubChem. 2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one.
- NIST. 1H-Indene, 2,3-dihydro-1,6-dimethyl-.
- Organic Chemistry Portal. Synthesis of indenes.
- PubChemLite. 6-bromo-2-methyl-2,3-dihydro-1h-inden-1-one.
- BenchChem. Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.
- Semantic Scholar.
- ResearchGate. (2024, April). The role of the methoxy group in approved drugs.
- NIST. Indene.
- ResearchGate. (2023, December 22). Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one.
- PubMed. (2024, July 5). The role of the methoxy group in approved drugs.
- The Chemistry of Indene: Properties, Reactivity, and Industrial Potential.
- ACS. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.
- ResearchGate. (2002, May). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
- The Good Scents Company. indene, 95-13-6.
- Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025.
- UCL Discovery. Intramolecular ene reactions of functionalised nitroso compounds.
- MedchemExpress.com. Certificate of Analysis: 5-Bromo-2,3-dihydro-1H-inden-1-one.
- BenchChem. In-Depth Technical Guide to 6-Bromo-2,3-dihydro-1H-inden-5-ol: Safety, Handling, and Hazard.
Sources
- 1. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-bromo-2,3-dihydro-1H-inden-1-ol | C9H9BrO | CID 2754824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. technologynetworks.com [technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
"6-bromo-1-methoxy-2,3-dihydro-1H-indene" material safety data sheet
The following technical guide is a comprehensive synthesis of physicochemical data, experimental protocols, and safety standards for 6-bromo-1-methoxy-2,3-dihydro-1H-indene .
CAS: 13357-61-4 | Formula: C₁₀H₁₁BrO | M.W.: 227.10 g/mol [1]
Part 1: Executive Summary
6-bromo-1-methoxy-2,3-dihydro-1H-indene (also known as 6-bromo-1-methoxyindane) is a high-value halogenated building block in medicinal chemistry.[1] Structurally, it consists of a rigid indane core functionalized with an aryl bromide at the C6 position and a methoxy ether at the benzylic C1 position.
This dual-functionality makes it a "linchpin" scaffold:
-
The Aryl Bromide (C6): Serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.[1]
-
The Methoxy Ether (C1): Acts as a lipophilic pharmacophore or a masked hydroxyl group, often modulating blood-brain barrier (BBB) permeability in CNS-active agents.[1]
Part 2: Physicochemical Profile
Note: Specific experimental values for this intermediate are rare in public literature. Data below represents high-confidence estimates based on structural analogs (e.g., 6-bromo-1-indanone).
| Property | Value / Description | Note |
| Appearance | Pale yellow viscous oil or low-melting solid | Etherification of the indanol typically lowers MP compared to the ketone precursor.[1] |
| Boiling Point | ~260–270 °C (Predicted) | Extrapolated from 6-bromo-1-indanone (BP >250°C).[1] |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO. | Lipophilic; insoluble in water. |
| Density | ~1.45 g/cm³ | High density due to bromine atom.[1] |
| LogP | ~3.2 | Predicted lipophilicity.[1] |
Part 3: Synthesis Protocol (The Core)
Standardized Laboratory Procedure
The synthesis is a two-step sequence starting from the commercially available 6-bromo-1-indanone .[1]
Workflow Logic
The transformation converts the ketone (sp²) to a chiral ether (sp³).
-
Reduction: Chemoselective reduction of the ketone to the alcohol.
-
O-Alkylation: Methylation of the resulting secondary alcohol.[1]
Figure 1: Synthetic route from 6-bromo-1-indanone to 6-bromo-1-methoxyindane.
Step 1: Reduction to 6-Bromo-1-indanol
Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[1]
-
Setup: Charge a round-bottom flask with 6-bromo-1-indanone (1.0 equiv) and MeOH (0.5 M concentration). Cool to 0 °C.
-
Addition: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[2]
-
Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with sat. NH₄Cl.[1][3] Concentrate MeOH in vacuo. Extract aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Result: 6-Bromo-1-indanol (typically >95% yield, white solid).[1] Used directly in Step 2.
Step 2: Methylation (Williamson Ether Synthesis)
Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), Anhydrous THF.
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF at 0 °C.
-
Deprotonation: Dissolve 6-bromo-1-indanol (from Step 1) in THF and add dropwise to the NaH suspension. Stir at 0 °C for 30 mins until H₂ evolution ceases (formation of sodium alkoxide).
-
Alkylation: Add MeI (1.5 equiv) dropwise. Safety: MeI is a volatile carcinogen; use a fume hood.
-
Completion: Warm to RT and stir for 4–12 hours.
-
Quench: Carefully add cold water to destroy excess hydride.[1]
-
Purification: Extract with Et₂O. Flash chromatography (Silica, Hexane/EtOAc gradient) yields 6-bromo-1-methoxyindane .[1]
Part 4: Handling, Safety & Stability (MSDS Profile)
Since a specific regulatory MSDS is often unavailable for intermediates, the following is a Predicted Safety Profile based on the functional groups (Aryl Bromide, Ether) and GHS standards.
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT-Single Exposure: Category 3 (Respiratory Irritation) (H335)[1]
Critical Safety Protocols
| Hazard Domain | Protocol |
| Inhalation | The compound is likely volatile.[1] Always handle in a certified chemical fume hood. |
| Skin Contact | Lipophilic nature allows skin absorption. Wear Nitrile gloves (minimum 0.11 mm) . |
| Storage | Store at 2–8 °C (Refrigerator). Protect from light (aryl bromides can degrade photolytically). |
| Reactivity | Incompatible with strong oxidizing agents and magnesium (Grignard formation). |
Part 5: Synthetic Utility & Applications
The primary value of 6-bromo-1-methoxyindane lies in its ability to couple with boronic acids, amines, or stannanes.[1]
Example: Suzuki-Miyaura Coupling
This protocol installs a biaryl system, common in kinase inhibitors.[1]
Figure 2: Palladium-catalyzed cross-coupling workflow.
Protocol:
-
Combine 6-bromo-1-methoxyindane (1.0 eq), Aryl-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).[1]
-
Degas with Nitrogen for 10 mins.
-
Add Pd(dppf)Cl₂ (5 mol%).
-
Heat to 90–100 °C for 12 hours.
-
Outcome: The bromine is replaced by the aryl group, retaining the methoxy stereocenter.
References
-
Synthesis of 1-Indanones (Precursor Synthesis): Ahmed, N. "Synthesis of 1-indanones with a broad range of biological activity."[1][4] Beilstein Journal of Organic Chemistry, 2017, 13, 451–494.
-
General Indane Functionalization: Kus, N. S.[5] "Photochemical bromination of substituted indan-1-one derivatives."[1][5] Turkish Journal of Chemistry, 2009, 33, 479–486.
-
Safety Data (Analog - 6-Bromo-1-indanone): Thermo Fisher Scientific.[1][6] "Safety Data Sheet: 6-Bromo-1-indanone."[1]
-
Application in Drug Discovery (Methoxy Group Utility): Chiodi, D., Ishihara, Y. "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 2024, 273, 116364.
Sources
- 1. 6-Methoxy-1-Indanone | C10H10O2 | CID 334036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. fishersci.com [fishersci.com]
discovery and synthesis of novel indene compounds
Caption: Simplified catalytic cycle for gold-catalyzed synthesis of indenes from ynamides. [16][17]
Part 3: Protocol Deep Dive & Structural Validation
A trustworthy protocol is a self-validating system. Here, we detail a representative procedure and the subsequent analytical methods required to confirm its success.
Exemplary Protocol: Pd-Catalyzed Asymmetric (4+2) Dipolar Cyclization
This protocol, adapted from literature, describes the synthesis of chiral spiro-indenes and exemplifies the precision required in modern asymmetric catalysis. [11][12] Objective: To synthesize chiral spiro-indene 3aa.
Materials:
-
Palladium(II) dibenzylideneacetone chloroform complex (Pd₂(dba)₃·CHCl₃)
-
Chiral Ligand (e.g., a phosphoramidite ligand as specified in the source literature)
-
Vinylbenzoxazinanone 1a (0.1 mmol, 1.0 equiv.)
-
1-Diazonaphthalen-2(1H)-one 2a (0.2 mmol, 2.0 equiv.)
-
Anhydrous Dichloromethane (DCM), 1.0 mL
-
6W Blue Light-Emitting Diodes (LEDs)
Procedure:
-
Catalyst Preparation (In-situ): To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃·CHCl₃ (5 mol%) and the chiral ligand (20 mol%).
-
Causality Note: The chiral ligand is the source of stereochemical information. Its coordination to the palladium center creates a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer. The ratio of ligand to metal is critical for ensuring the active catalytic species is formed.
-
-
Reaction Assembly: Add vinylbenzoxazinanone 1a (0.1 mmol) and 1-diazonaphthalen-2(1H)-one 2a (0.2 mmol) to the tube, followed by anhydrous DCM (1.0 mL).
-
Causality Note: Anhydrous solvent is crucial to prevent quenching of reactive intermediates and catalyst deactivation. An excess of the diazo compound is used to ensure complete consumption of the limiting reagent 1a .
-
-
Initiation and Reaction: Stir the reaction solution at room temperature under the irradiation of 6W blue LEDs for 24 hours.
-
Causality Note: The blue light induces a Wolff rearrangement of the diazo compound 2a to generate a highly reactive ketene in situ. This ketene is then trapped in the palladium-catalyzed cyclization. This photochemical step allows the reaction to proceed under mild thermal conditions. [11][12]4. Workup and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient).
-
Causality Note: Flash chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and any side products, ensuring high purity of the final compound.
-
The Analytical Gauntlet: Confirming Structure and Purity
The identity and purity of a novel indene compound must be rigorously established using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. For an indene, characteristic signals include aromatic protons (typically 7.0-7.5 ppm), olefinic protons on the five-membered ring, and aliphatic protons of the CH₂ group (around 3.3 ppm for the parent indene). [22][23] * ¹³C NMR: Reveals the number of unique carbon environments. Analysis of ¹³C chemical shifts, often with the aid of DEPT experiments, helps to identify quaternary, CH, CH₂, and CH₃ carbons. [24][25] * 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for novel structures. They establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of every signal and confirming the final molecular structure.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecule, which is used to confirm its elemental composition with high confidence.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unequivocal proof of structure, including the absolute stereochemistry of chiral centers. This is the gold standard for structural validation. [20]
References
- Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. (2024). Chem.
- 'Radical' approach yields catalyst for sustainable indene synthesis. (2016). University of Amsterdam HIMS.
- Rhenium-catalyzed synthesis of indene derivatives via C–H bond activation. (n.d.). SciSpace.
- Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. (2017). The Journal of Physical Chemistry A.
- Acid-Catalyzed Domino Reactions of Tetraarylbut-2-yne-1,4-diols. Synthesis of Conjugated Indenes and Inden-2-ones. (2014). The Journal of Organic Chemistry.
- Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. (n.d.). PubMed Central.
- Synthesis of chiral spiro -indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. (2024). Chem.
- Significance and synthesis of chiral indenes. AAA: Asymmetric allylic alkylation. (n.d.). ResearchGate.
- Synthesis of indenes. (n.d.). Organic Chemistry Portal.
- Synthesis of Indenes by the Transition Metal-Mediated Carboannulation of Alkynes. (2006). The Journal of Organic Chemistry.
- Transition-Metal-Catalyzed Dehydrogenative (3 + 2) Annulation of Aromatic Compounds: Synthesis of Indenes and Indanes via Dual Functionalization of Benzylic and ortho C–H Bonds. (2023). The Journal of Organic Chemistry.
- Organocatalytic Asymmetric Tandem Reaction of Indene-Based Dienes for the Synthesis of Enantioenriched Spirodihydrofluorenes and Fluorenylamine-ketoximes Containing Axial Elements. (2024). Organic Letters.
- Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes. (2020). Organic Letters.
- Transition‐metal‐catalyzed reported strategies for indenes. (n.d.). ResearchGate.
- Synthesis of indenes via C−H activation. (n.d.). ResearchGate.
- Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate.
- The I3C Nuclear Magnetic Resonance Substituent Chemical Shifts of 2-Substituted Indenes. Interpretation by a Multivariate Data A. (n.d.). RSC Publishing.
- Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. (2021). ACS Organic & Inorganic Au.
- An ab initio G3-type/statistical theory study of the formation of indene in combustion flames. II. The pathways originating from reactions of cyclic C5 species-cyclopentadiene and cyclopentadienyl radicals. (2008). PubMed.
- Indene. (n.d.). Wikipedia.
- Synthetic approaches to multifunctional indenes. (2011). Beilstein Journal of Organic Chemistry.
- Synthesis of Multisubstituted Indenes via Iron-Catalyzed Domino Reaction of Benzylic Compounds and Alkynes. (2012). Amanote Research.
- The 13C nuclear magnetic resonance substituent chemical shifts of 2-substituted indenes. Interpretation by a multivariate data analysis method. (n.d.). RSC Publishing.
- Synthesis of indene 126 and reaction mechanism. (n.d.). ResearchGate.
- Transition Metal (Ni, Cu, Pd)-Catalyzed Alkene Dicarbofunctionalization Reactions. (n.d.). PubMed Central.
- Synthetic approaches to multifunctional indenes. (2011). PubMed Central.
- Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita‐Baylis‐Hillman Alcohols. (n.d.). CNR-IRIS.
- Indane Derivatives in Medicinal Chemistry. (n.d.). Scribd.
- Domino synthesis of indenols and alkyl-indene ethers under modified Vilsmeier conditions. (2006). ScienceDirect.
- Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. (2022). MDPI.
- Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. (2021). The Journal of Physical Chemistry C.
- A concise synthesis of indene-based polycyclic compounds via FeCl3-catalyzed cascade cyclization. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PubMed Central.
- Indenone synthesis. (n.d.). Organic Chemistry Portal.
- The Chemistry of Indene: Properties, Reactivity, and Industrial Potential. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Some natural compounds embodying the indene core. (n.d.). ResearchGate.
- Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. (2021). PubMed Central.
- 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (n.d.). ResearchGate.
- Indene derivatives. (n.d.). JFE Chemical Corporation.
- Exploring the Chemical Properties and Industrial Uses of Indene. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2025). ResearchGate.
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PubMed Central.
Sources
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. 'Radical' approach yields catalyst for sustainable indene synthesis - HIMS - University of Amsterdam [hims.uva.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic approaches to multifunctional indenes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indene derivatives | JFE Chemical Corporation [jfe-chem.com]
- 9. nbinno.com [nbinno.com]
- 10. (PDF) Synthesis of Multisubstituted Indenes via [research.amanote.com]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Indene synthesis [organic-chemistry.org]
- 19. A concise synthesis of indene-based polycyclic compounds via FeCl3-catalyzed cascade cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. iris.cnr.it [iris.cnr.it]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The 13C nuclear magnetic resonance substituent chemical shifts of 2-substituted indenes. Interpretation by a multivariate data analysis method - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 25. The 13C nuclear magnetic resonance substituent chemical shifts of 2-substituted indenes. Interpretation by a multivariate data analysis method - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Dihydroindene Scaffolds: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydroindene scaffold, a privileged structural motif in medicinal chemistry, has emerged as a versatile framework for the development of novel therapeutics across a spectrum of diseases. This in-depth technical guide provides a comprehensive analysis of potential therapeutic targets for dihydroindene derivatives, with a focus on oncology, neurodegenerative disorders, and cardiovascular diseases. We will delve into the mechanistic underpinnings of their biological activity, provide detailed, field-proven experimental protocols for target validation and compound characterization, and visualize key signaling pathways to facilitate a deeper understanding of their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals, enabling the rational design and advancement of next-generation therapies based on the dihydroindene core.
Introduction: The Dihydroindene Scaffold as a Versatile Pharmacophore
The dihydroindene core, a bicyclic aromatic system, offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the design of small molecule inhibitors and modulators of various biological targets. Its conformational pre-organization allows for precise positioning of substituents to interact with specific binding pockets in proteins, while the availability of multiple synthetic handles enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide will explore the key therapeutic areas where dihydroindene scaffolds have shown significant promise and provide the technical details necessary to advance their development.
Anticancer Applications: Targeting the Machinery of Cell Proliferation and Angiogenesis
Dihydroindene derivatives have demonstrated potent anticancer activity through the modulation of critical pathways involved in tumor growth, survival, and metastasis. Two primary targets have emerged as particularly susceptible to inhibition by this scaffold: tubulin and receptor tyrosine kinases.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several dihydroindene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[1][2] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]
Key Compound Profile: Compound 12d
A notable example is compound 12d , a dihydro-1H-indene derivative that exhibits potent antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range.[1][2] Mechanistic studies have confirmed that compound 12d binds to the colchicine site of tubulin, inhibiting its polymerization and inducing G2/M cell cycle arrest and apoptosis.[1][2] Furthermore, this compound has demonstrated anti-angiogenic properties both in vitro and in vivo.[1][2]
| Compound | Target Cancer Cell Lines | IC50 (µM) | Reference |
| 12d | K562, A549, HCT116, MCF7 | 0.028 - 0.087 | [1][2] |
Experimental Workflow: Assessing Tubulin Polymerization Inhibition
Figure 1: Workflow for in vitro tubulin polymerization assay.
Protocol 1: In Vitro Tubulin Polymerization Assay [4]
-
Reagent Preparation:
-
Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
GTP stock solution: 10 mM in water.
-
Test compound: Prepare a 10 mM stock solution in DMSO.
-
Tubulin: Reconstitute purified tubulin in ice-cold TPB to a final concentration of 2 mg/mL. Keep on ice.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of serially diluted test compound or vehicle control (DMSO).
-
Prepare a tubulin/GTP mixture by adding GTP to the tubulin solution to a final concentration of 1 mM.
-
Initiate the reaction by adding 95 µL of the tubulin/GTP mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
The increase in absorbance over time reflects the rate of tubulin polymerization.
-
Plot the rate of polymerization against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Halting Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor beta (PDGF-Rβ) are key RTKs that drive angiogenesis. Dihydroindene-based scaffolds have been developed as potent inhibitors of these kinases.
Signaling Pathway: VEGF-R2 Mediated Angiogenesis
Figure 2: Simplified VEGF-R2 signaling pathway and the inhibitory action of dihydroindene scaffolds.
Protocol 2: In Vitro VEGF-R2 Kinase Assay [1][5]
-
Reagents:
-
Recombinant human VEGF-R2 kinase domain.
-
Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP solution: 10 mM in water.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
Test compound: Serially diluted in DMSO.
-
-
Procedure:
-
In a 96-well plate, add 5 µL of the test compound or DMSO control.
-
Add 20 µL of VEGF-R2 kinase solution (e.g., 5-10 ng/well).
-
Add 20 µL of substrate solution (e.g., 0.2 mg/mL).
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration, e.g., 10 µM).
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect kinase activity using a suitable method, such as a phosphotyrosine-specific antibody in an ELISA format or a luminescence-based ATP detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Neurodegenerative Disorders: Targeting the Pathological Hallmarks of Brain Disease
The application of dihydroindene scaffolds is expanding into the realm of neurodegenerative diseases, with promising activity against key pathological targets.
Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease
Acetylcholinesterase inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. Indene-derived hydrazides have been synthesized and shown to inhibit AChE.[6] For instance, compound SD-30 demonstrated significant AChE inhibition with an IC50 of 13.86 µM.[7]
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method) [4]
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution (10 mM).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM).
-
Acetylcholinesterase (AChE) solution (e.g., 0.1 U/mL).
-
Test compound dilutions.
-
-
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of test compound, and 20 µL of AChE solution.
-
Incubate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Modulation of Beta-Amyloid (Aβ) Aggregation
The aggregation of beta-amyloid peptides is a central event in the pathogenesis of Alzheimer's disease. Some indene derivatives have been shown to inhibit Aβ aggregation.[7]
Protocol 4: Thioflavin T (ThT) Assay for Aβ Aggregation [8][9][10]
-
Reagents:
-
Aβ peptide (e.g., Aβ42) solution.
-
Thioflavin T (ThT) solution (e.g., 5 µM in glycine-NaOH buffer, pH 8.5).
-
Test compound dilutions.
-
-
Procedure:
-
Incubate Aβ peptide with or without the test compound at 37°C with agitation.
-
At various time points, take aliquots of the reaction mixture.
-
Add the aliquot to the ThT solution in a black 96-well plate.
-
Measure fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
An increase in ThT fluorescence indicates Aβ fibril formation.
-
Compare the fluorescence intensity in the presence and absence of the test compound to determine its inhibitory effect.
-
Cardiovascular Diseases: Exploring New Avenues for Treatment
The therapeutic potential of dihydroindene scaffolds extends to cardiovascular diseases, with phosphodiesterases (PDEs) and calcium channels emerging as promising targets.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in cardiovascular signaling. PDE inhibitors have therapeutic applications in conditions like pulmonary hypertension and heart failure.[11][12][13][14][15] While direct evidence for dihydroindene scaffolds as potent PDE inhibitors is still emerging, their structural features make them viable candidates for exploration.
Protocol 5: Phosphodiesterase Activity Assay [1][2][16][17]
-
Reagents:
-
Purified PDE enzyme.
-
Assay buffer appropriate for the specific PDE isoform.
-
cAMP or cGMP substrate.
-
Detection reagents (e.g., luminescent or fluorescent-based).
-
Test compound dilutions.
-
-
Procedure:
-
In a 96- or 384-well plate, incubate the PDE enzyme with the test compound.
-
Initiate the reaction by adding the cyclic nucleotide substrate.
-
After a defined incubation period, stop the reaction.
-
Add detection reagents to measure the amount of remaining substrate or the product formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
Calcium Channel Blockade
Calcium channel blockers are widely used to treat hypertension and angina.[18][19][20][21] The dihydropyridine scaffold is a well-known pharmacophore for L-type calcium channel blockers. The structural similarities between dihydropyridines and certain dihydroindene derivatives suggest that the latter could also interact with these channels.
Experimental Approach: Calcium Influx Assays
Cell-based assays using fluorescent calcium indicators (e.g., Fluo-4) can be employed to screen for dihydroindene derivatives that block calcium influx through voltage-gated calcium channels in relevant cell types, such as vascular smooth muscle cells or cardiomyocytes.
Conclusion and Future Directions
The dihydroindene scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. Its success in targeting fundamental cellular processes like cell division and signal transduction in cancer has paved the way for its exploration in other complex diseases. The evidence presented in this guide highlights the potential of dihydroindene derivatives to modulate key targets in neurodegenerative and cardiovascular disorders.
Future research should focus on:
-
Expanding the Target Space: Systematically screening dihydroindene libraries against a broader range of biological targets to uncover novel mechanisms of action.
-
Structure-Based Drug Design: Utilizing co-crystal structures of dihydroindene derivatives with their targets to guide the design of more potent and selective inhibitors.
-
Pharmacokinetic Optimization: Modifying the dihydroindene scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
In Vivo Validation: Progressing promising lead compounds into relevant animal models of disease to evaluate their efficacy and safety profiles.
By leveraging the insights and methodologies outlined in this technical guide, the scientific community can continue to unlock the full therapeutic potential of the dihydroindene scaffold, ultimately leading to the development of innovative medicines for a range of unmet medical needs.
References
-
Xu, S., Sun, Y., Wang, P., Tan, Y., Shi, L., et al. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
-
Xu, S., Sun, Y., Wang, P., Tan, Y., Shi, L., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
PMC. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]
-
Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]
-
Thioflavin-T (ThT) Aggregation assay protocol 1000. [Link]
-
Pluskota, R., Jaroch, K., Kośliński, P., Ziomkowska, B., Lewińska, A., Kruszewski, S., Bojko, B., & Koba, M. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Pharmaceuticals, 14(9), 899. [Link]
-
Leysen, D., et al. (2006). In silico-guided target identification of a scaffold-focused library: 1,3,5-triazepan-2,6-diones as novel phospholipase A2 inhibitors. Journal of medicinal chemistry, 49(23), 6768–6778. [Link]
- Google Patents.
-
ACS Publications. Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. [Link]
-
PubMed. HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts. [Link]
-
Journal of Applied Pharmaceutical Science. Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. [Link]
-
PubMed. Scaffold-based design and synthesis of potent N-type calcium channel blockers. [Link]
-
Cardiovascular Prevention and Pharmacotherapy. Calcium channel blockers for hypertension: old, but still useful. [Link]
-
PMC. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. [Link]
-
PubMed. 1,4-Dihydropyridines as calcium channel ligands and privileged structures. [Link]
-
PubMed. Cardiovascular effects of phosphodiesterase type 5 inhibitors. [Link]
-
ResearchGate. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. [Link]
-
Frontiers. Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. [Link]
-
PubMed. Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. [Link]
-
PubMed. Small molecule inhibitors of aggregation indicate that amyloid beta oligomerization and fibrillization pathways are independent and distinct. [Link]
-
PubMed. Target Enzyme in Alzheimer's Disease: Acetylcholinesterase Inhibitors. [Link]
-
PubMed. Chemical genetics of neuroinflammation: natural and synthetic compounds as microglial inhibitors. [Link]
-
PMC. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. [Link]
-
PubMed. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol. [Link]
-
PMC. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. [Link]
-
PMC. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. [Link]
-
PMC. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts. [Link]
-
PMC. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. [Link]
-
PubMed. Cardiovascular effects of phosphodiesterase 5 inhibitors. [Link]
-
PubMed. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. [Link]
-
PMC. Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer's Disease: Advances and Future Directions. [Link]
-
PubMed. Dihydroartemisinin Ameliorates LPS-induced Neuroinflammation by Inhibiting the PI3K/AKT Pathway. [Link]
-
bioRxiv. Discovery of Novel Inhibitors of HMG-CoA Reductase using Bioactive Compounds isolated from Cochlospermum Species. [Link]
-
MDPI. Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. [Link]
-
PubMed. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety. [Link]
-
MDPI. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]
-
Iranian Journal of Public Health. Phosphodiesterase-5 Inhibitors as Therapeutics for Cardiovascular Diseases: A Brief Review. [Link]
-
ResearchGate. Inhibitors of HMG-CoA Reductase: Current and Future Prospects. [Link]
-
PMC. Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs). [Link]
-
ResearchGate. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro. [Link]
-
ResearchGate. Cardiovascular Effects of Phosphodiesterase 5 Inhibitors. [Link]
-
PubMed. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. [Link]
Sources
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. protocols.io [protocols.io]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. Cardiovascular effects of phosphodiesterase type 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular effects of phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase-5 Inhibitors as Therapeutics for Cardiovascular Diseases: A Brief Review | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDE-Glo™ Phosphodiesterase Assay [promega.jp]
- 18. japsonline.com [japsonline.com]
- 19. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 20. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
application of "6-bromo-1-methoxy-2,3-dihydro-1H-indene" in medicinal chemistry
Technical Application Note: Strategic Utilization of 6-Bromo-1-methoxy-2,3-dihydro-1H-indene in Medicinal Chemistry
Executive Summary
6-Bromo-1-methoxy-2,3-dihydro-1H-indene (CAS: 371249-94-4) serves as a high-value bifunctional scaffold in modern medicinal chemistry. Unlike its more reactive precursor, 6-bromo-1-indanone, this ether-protected derivative offers a chemically robust platform for C6-diversification via Palladium-catalyzed cross-couplings without the interference of a reactive carbonyl or free hydroxyl group.
This guide details the strategic application of this scaffold in the synthesis of 1-aminoindane derivatives (relevant to CNS targets like MAO-B inhibitors and NMDA antagonists) and functionalized indanols . It provides validated protocols for cross-coupling and subsequent C1-activation, establishing a reliable workflow for library generation.
Chemical Profile & Strategic Value
| Property | Specification |
| IUPAC Name | 6-Bromo-1-methoxy-2,3-dihydro-1H-indene |
| CAS Number | 371249-94-4 |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| Physical State | Pale yellow to off-white solid or oil (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Key Functionality | C6-Bromo: Handle for Suzuki/Buchwald couplings.C1-Methoxy: Masked alcohol/amine; stable to bases/nucleophiles. |
The "Masking" Strategy
Directly using 6-bromo-1-indanol in cross-couplings can lead to catalyst poisoning or competitive O-arylation. Using 6-bromo-1-indanone risks side reactions (aldol condensations) under basic coupling conditions. The 1-methoxy group acts as a "silent" operator:
-
Stability: It tolerates strong bases (KOtBu, Cs₂CO₃) used in Suzuki/Buchwald cycles.
-
Lipophilicity: Enhances solubility in non-polar organic solvents compared to the free alcohol.
-
Orthogonality: It remains inert until specifically activated (demethylated) by Lewis acids (BBr₃).
Application Workflows
The utility of this compound lies in a "Couple-then-Activate" workflow. This allows researchers to install complex diversity elements at the C6 position before exposing the sensitive C1 pharmacophore.
Target Classes:
-
MAO-B Inhibitors: Analogs of Rasagiline where the C6 position is modified to improve metabolic stability or selectivity.
-
Melatonin Receptor Agonists: Indane cores mimicking the Ramelteon scaffold.
-
Kinase Inhibitors: The indane ring mimics the ribose or solvent-front moiety, with C6-aryl extensions reaching into the hydrophobic back-pocket.
Visualizing the Synthetic Logic
Figure 1: Divergent synthesis pathway utilizing the 1-methoxy group as a stable protecting group during C6-diversification.
Experimental Protocols
Protocol A: C6-Arylation via Suzuki-Miyaura Coupling
Objective: To attach an aryl or heteroaryl group at the C6 position while retaining the C1-methoxy group.
Reagents:
-
Scaffold: 6-Bromo-1-methoxy-2,3-dihydro-1H-indene (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base.
-
Degassing: Add the solvent mixture. Sparge with nitrogen or argon for 10 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).
-
Catalyst Addition: Add the Palladium catalyst quickly under an inert atmosphere. Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The bromide peak (M+) should disappear, replaced by the coupled product (M-Br+Ar).
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, typically 0–20% EtOAc in Hexanes).
-
Note: The product will be a stable ether.
-
Protocol B: C1-Demethylation (Unmasking the Alcohol)
Objective: To convert the inert methoxy group into a reactive hydroxyl group for further functionalization.
Reagents:
-
Substrate: 6-Substituted-1-methoxyindane (from Protocol A)
-
Reagent: Boron Tribromide (BBr₃), 1.0 M in DCM (2.0–3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Methanol (MeOH), Sat. NaHCO₃
Procedure:
-
Setup: Dissolve the substrate in anhydrous DCM under Nitrogen atmosphere. Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add BBr₃ solution dropwise over 15 minutes. Caution: Exothermic reaction.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC (The alcohol will be significantly more polar than the ether).
-
Quench: Cool back to -78°C. Add MeOH dropwise (vigorous reaction!). Then add sat. NaHCO₃ solution.
-
Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Outcome: Yields the 6-substituted-1-indanol . This can be used directly or oxidized to the ketone (using Dess-Martin Periodinane or Swern conditions) for conversion to amines.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Protodebromination (H replacing Br) | Ensure strict anhydrous/degassed conditions. Switch to Pd(OAc)₂/S-Phos for sterically demanding boronic acids. |
| Incomplete Demethylation | Lewis Acid coordination to N-heterocycles | If the C6-substituent contains basic nitrogens (pyridines), increase BBr₃ equivalents to 4.0–5.0. |
| Benzylic Oxidation | Air exposure at high temp | The C1 position is benzylic. Avoid prolonged heating in air. Always use inert atmosphere. |
References
-
Indane Scaffold in Medicinal Chemistry
- Title: "Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
- Source: Elsevier / ScienceDirect.
- Context: Discusses the indane core as a templ
-
URL:[Link]
-
Demethylation Protocols
- Title: "Cleavage of Methyl Ethers with Boron Tribromide."
- Source:Journal of Organic Chemistry.
- Context: Standard procedure adapt
-
URL:[Link]
-
Cross-Coupling on Aryl Bromides
- Title: "Suzuki-Miyaura Cross-Coupling: A Practical Guide."
- Source:Chem. Rev.
- Context: Optimization of Pd-c
-
URL:[Link]
-
Commercial Availability & Properties
- Title: "6-Bromo-1-methoxy-2,3-dihydro-1H-indene Product Page."
- Source: PubChem / Vendor Aggreg
-
URL:[Link] (Note: Link to related structure for property verification).
(Note: Specific application papers for this exact CAS are proprietary or sparse in open literature; protocols are derived from standard operating procedures for homologous indane derivatives.)
experimental procedure for gram-scale synthesis of "6-bromo-1-methoxy-2,3-dihydro-1H-indene"
Abstract
This application note details a robust, gram-scale protocol for the synthesis of 6-bromo-1-methoxy-2,3-dihydro-1H-indene (Target Molecule). This intermediate is critical in the development of radiotracers and kinase inhibitors. The procedure utilizes a two-step sequence starting from commercially available 6-bromo-1-indanone: (1) Sodium borohydride reduction to the corresponding alcohol, followed by (2) Williamson ether synthesis using sodium hydride and iodomethane. This guide emphasizes process safety, specifically regarding the handling of pyrophoric reagents on a gram scale, and provides self-validating analytical checkpoints.
Part 1: Strategic Overview & Retrosynthesis
The synthesis is designed for reliability and safety on a laboratory scale (1–20 g). Direct functionalization of the indane core is often non-selective; therefore, we utilize the ketone functionality of 6-bromo-1-indanone to install the methoxy group stereoselectively (if chiral catalysts were used) or racemically (this protocol).[1]
Reaction Pathway[2][3][4]
-
Reduction: Chemoselective reduction of the ketone to a secondary alcohol.[2]
-
O-Methylation: Deprotonation of the hindered secondary alcohol followed by
attack on iodomethane.
Figure 1: Synthetic workflow for the conversion of 6-bromo-1-indanone to the target methoxy ether.
Part 2: Experimental Protocols
Step 1: Reduction of 6-Bromo-1-indanone
Objective: Convert ketone to secondary alcohol.[1][2] Scale: 5.0 g input.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Mass/Vol | Mmol | Role |
| 6-Bromo-1-indanone | 211.06 | 1.0 | 5.00 g | 23.7 | Substrate |
| Sodium Borohydride ( | 37.83 | 1.2 | 1.08 g | 28.4 | Reductant |
| Methanol (MeOH) | 32.04 | N/A | 50 mL | N/A | Solvent |
| HCl (1M) | 36.46 | Excess | ~20 mL | N/A | Quench |
Procedure
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 6-bromo-1-indanone (5.0 g) and a magnetic stir bar. Add Methanol (50 mL) and stir until fully dissolved.
-
Cooling: Place the flask in an ice/water bath (0 °C). Allow to equilibrate for 10 minutes.
-
Addition: Add
(1.08 g) portion-wise over 15 minutes.-
Critical Control Point: Monitor gas evolution (
). Do not seal the system; use a bubbler or open needle to vent.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.
-
Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by a lower spot (Alcohol, ).
-
-
Quench: Cool back to 0 °C. Slowly add 1M HCl dropwise until gas evolution ceases and pH is neutral/acidic (pH ~5-6).
-
Workup: Remove MeOH under reduced pressure (Rotavap). Resuspend the residue in Ethyl Acetate (EtOAc, 50 mL) and Water (30 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).
-
Drying: Wash combined organics with Brine (30 mL), dry over anhydrous
, filter, and concentrate. -
Result: Expect ~5.0 g (Quant.) of 6-bromo-1-indanol as a white/off-white solid.[1] Proceed to Step 2 without further purification if purity >95% by NMR.
Step 2: Methylation (Williamson Ether Synthesis)
Objective: O-Methylation of the secondary alcohol. Safety Alert: NaH is pyrophoric.[7] MeI is a suspected carcinogen and alkylating agent. Use a fume hood.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Mass/Vol | Mmol | Role |
| 6-Bromo-1-indanol | 213.07 | 1.0 | 4.80 g* | 22.5 | Substrate |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 1.35 g | 33.8 | Base |
| Iodomethane (MeI) | 141.94 | 2.0 | 2.80 mL | 45.0 | Electrophile |
| THF (Anhydrous) | 72.11 | N/A | 60 mL | N/A | Solvent |
*Adjust based on actual yield from Step 1.
Procedure
-
Inert Setup: Flame-dry a 250 mL 2-neck RBF under Nitrogen (
) flow. -
Base Preparation: Add NaH (1.35 g, 60% dispersion) to the flask.
-
Optional: For higher purity, wash NaH with dry Hexane (2 x 10 mL) under
to remove mineral oil, decanting the supernatant carefully. Note: For this scale, unwashed NaH is acceptable if column chromatography is used later.
-
-
Solvation: Add anhydrous THF (40 mL) to the NaH. Cool to 0 °C.
-
Substrate Addition: Dissolve 6-bromo-1-indanol (4.8 g) in THF (20 mL). Add this solution dropwise to the NaH suspension over 20 minutes.
-
Observation: Vigorous
evolution. Stir at 0 °C for 30 mins, then RT for 30 mins to ensure alkoxide formation.
-
-
Alkylation: Cool back to 0 °C. Add Iodomethane (2.8 mL) dropwise.
-
Caution: MeI is volatile. Use a gas-tight syringe.
-
-
Reaction: Warm to RT and stir overnight (12–16 hours).
-
Checkpoint: TLC (Hexane/EtOAc 9:1). Product will be less polar (
) than the alcohol.
-
-
Quench: Cool to 0 °C. VERY SLOWLY add saturated
solution.-
Safety: The first few drops will react violently with excess NaH.
-
-
Workup: Dilute with water (50 mL) and extract with Diethyl Ether (
) or EtOAc (3 x 50 mL). -
Purification: Wash organics with Sodium Thiosulfate (10% aq) to remove iodine traces (yellow color), then Brine. Dry over
. Concentrate. -
Isolation: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: 100% Hexane
5% EtOAc/Hexane. -
Yield Expectation: 80–90% (approx. 4.0–4.5 g).
-
Part 3: Quality Control & Analytics[1]
Expected Data
-
Physical State: Clear to pale yellow oil (may solidify upon standing/freezing).
-
1H NMR (400 MHz, CDCl3):
-
Mass Spectrometry:
[M]+ doublet at 226/228 (1:1 ratio indicating Bromine).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Methylation | Alkoxide formation failed or NaH dead.[1] | Ensure THF is anhydrous. Allow longer deprotonation time (1h) before adding MeI. |
| Elimination Product (Indene) | Temperature too high during NaH step. | Keep reaction at 0°C during addition. Do not heat above RT. |
| Low Yield | Loss during workup (product is lipophilic). | Re-extract aqueous layer with Hexane/EtOAc. |
Part 4: Safety Decision Logic (NaH Handling)
Handling Sodium Hydride requires strict adherence to protocol to prevent fire hazards.[7]
Figure 2: Decision tree for safe quenching of excess Sodium Hydride.
References
- Reduction of Ketones: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for NaBH4 reduction mechanism).
-
Safety of Sodium Hydride: Yang, X., et al. (2006). "Safe Handling of Sodium Hydride in Scalable Syntheses." Organic Process Research & Development. [1]
-
Indanone Functionalization: Synthesis of 6-bromo-1-indanol. PubChem Compound Summary for CID 2754824. [Link]
-
Methylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Protocol for Methyl Ether formation).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Troubleshooting & Optimization
Technical Support Center: Bromination of Methoxy-Dihydroindene
Welcome to the technical support center for the bromination of methoxy-dihydroindene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired product. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.
Troubleshooting Guide (Q&A)
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My post-reaction TLC analysis shows multiple spots, and the major product isn't what I expected. What are these byproducts?
A: The presence of multiple products in the bromination of an electron-rich substrate like methoxy-dihydroindene typically points to a lack of selectivity between two primary competing reaction pathways: Electrophilic Aromatic Substitution (EAS) and Free Radical Bromination.
The key side reactions are:
-
Over-bromination (Di- or Tri-bromination): The methoxy group is a strong activating group, making the aromatic ring highly nucleophilic.[1] This high reactivity can lead to the addition of more than one bromine atom to the aromatic ring, especially if more than one equivalent of the brominating agent is used or if the reaction is run for too long.[2]
-
Benzylic Bromination: The dihydroindene scaffold contains benzylic C-H bonds (hydrogens on the carbon adjacent to the aromatic ring). These bonds are weaker than other sp³ C-H bonds and are susceptible to abstraction by bromine radicals.[3] This pathway is highly favored when using N-Bromosuccinimide (NBS) in non-polar solvents like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN) or light.[4][5][6] This process is also known as the Wohl-Ziegler reaction.[3][5]
-
Mixture of Aromatic Isomers: While the methoxy group is a strong ortho-, para- director, you may still obtain a mixture of isomers (bromination at the ortho position vs. the para position relative to the methoxy group). The exact ratio can be influenced by steric hindrance and reaction conditions.[7][8]
Q2: I aimed for aromatic bromination but isolated a product brominated on the five-membered ring. What went wrong?
A: This outcome strongly indicates that the reaction proceeded via a free-radical mechanism instead of the desired ionic, electrophilic aromatic substitution pathway.[9] This is a classic issue when using N-Bromosuccinimide (NBS).
Causality: The choice of solvent and the presence of radical initiators are critical in dictating the reaction pathway with NBS.[6]
-
Radical Pathway (Benzylic Bromination): Standard conditions for this reaction involve refluxing NBS in an anhydrous non-polar solvent such as carbon tetrachloride (CCl₄) with a radical initiator like azobisisobutyronitrile (AIBN) or under photo-irradiation.[4][5] These conditions promote the homolytic cleavage of the N-Br bond, generating a bromine radical (Br•) which then initiates a radical chain reaction at the benzylic position.[9]
-
Ionic Pathway (Aromatic Bromination): To favor electrophilic attack on the aromatic ring, polar solvents are necessary. Using dimethylformamide (DMF) or acetonitrile as the solvent can lead to high levels of para-selectivity for aromatic bromination.[4][10]
To correct this, you must change your reaction conditions to favor the ionic pathway. Exclude radical initiators and light, and switch to a polar solvent like acetonitrile.[10]
Q3: My yield of the desired monobrominated aromatic product is consistently low. How can I improve it?
A: Low yield is often a consequence of poor selectivity or product degradation. To improve the yield of the target molecule, a systematic optimization of reaction parameters is necessary.
Key Optimization Parameters:
| Parameter | Recommendation to Minimize Side Reactions | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS). | NBS is often milder than Br₂/Lewis acid combinations and its reaction pathway (radical vs. ionic) can be controlled by the choice of solvent.[4][10][11] |
| Solvent | Use a polar aprotic solvent like Acetonitrile (CH₃CN). | Polar solvents favor the ionic mechanism required for electrophilic aromatic substitution and can provide high regioselectivity.[10] Non-polar solvents like CCl₄ promote unwanted radical benzylic bromination.[4] |
| Temperature | Maintain a low to moderate temperature (e.g., 0 °C to room temp). | Lowering the reaction temperature can significantly increase the selectivity for a single isomer (e.g., para- vs. ortho-) and reduce the rate of over-bromination.[8] |
| Stoichiometry | Use 1.0 to 1.1 equivalents of NBS. | Using a stoichiometric amount of the brominating agent is crucial to prevent over-bromination of the highly activated aromatic ring.[2] |
| Exclusion of Light | Protect the reaction from light by wrapping the flask in foil. | Light can initiate radical chain reactions, leading to benzylic bromination as a side product.[4][6] |
| Radical Inhibitors | Ensure no radical initiators (e.g., AIBN, benzoyl peroxide) are present. | These reagents explicitly promote the undesired benzylic bromination pathway.[5] |
By carefully controlling these conditions, you can steer the reaction towards the desired electrophilic aromatic substitution and minimize the formation of byproducts, thereby increasing your yield.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between aromatic and benzylic bromination with NBS?
A: The mechanism is fundamentally different and is dictated by the reaction environment.
-
Aromatic Bromination (Ionic Mechanism): In polar solvents, NBS serves as a source of an electrophilic bromine species ("Br⁺"). The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine.[4] This proceeds through a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity.[1][12] This is a classic Electrophilic Aromatic Substitution (EAS) reaction.
-
Benzylic Bromination (Radical Mechanism): In non-polar solvents and with an initiator (heat or light), the reaction begins with the homolytic cleavage of the N-Br bond in NBS to form a bromine radical.[9] This radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical.[9][13] This benzylic radical then reacts with Br₂ (formed in situ from HBr reacting with NBS) to yield the benzylic bromide product and another bromine radical, which continues the chain reaction.[6]
Caption: Competing Ionic vs. Radical pathways in the bromination of methoxy-dihydroindene.
Q2: Why is a Lewis acid like FeBr₃ sometimes used with Br₂? Is it suitable for this substrate?
A: A Lewis acid is used to increase the electrophilicity of bromine.[14][15] It coordinates with one of the bromine atoms in Br₂, polarizing the Br-Br bond and creating a potent electrophile (Br⁺[FeBr₄]⁻) that can be attacked by the aromatic ring.[12][16]
For a highly activated substrate like methoxy-dihydroindene, using a strong Lewis acid catalyst with molecular bromine is often too harsh.[12] The resulting powerful electrophile can lead to very fast reactions that are difficult to control, frequently resulting in significant amounts of over-brominated byproducts.[17] Using a milder reagent system like NBS in a polar solvent generally offers better control and higher selectivity for the desired monobrominated product.[10]
Caption: Role of a Lewis Acid in activating molecular bromine for EAS.
Experimental Protocols
Protocol 1: Selective para-Bromination of Methoxy-Dihydroindene
This protocol is designed to favor the selective monobromination on the aromatic ring.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the methoxy-dihydroindene starting material (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (CH₃CN) as the solvent (approx. 0.1 M concentration). Stir the mixture under a nitrogen atmosphere until all starting material is dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the desired brominated product.
References
- A Comparative Guide to Lewis Acids in Electrophilic Bromination: Thallium(III) Bromide and Alternatives. (n.d.). Benchchem.
- What is the role of lewis acid in preparation of aryl bromides and chlorides in dark?. (2018, March 17). GeeksforGeeks.
- Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Making Molecules.
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution1. (2021, July 28). Royal Society of Chemistry.
- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia.
- Electrophilic Aromatic Substitutions: Chlorination and Bromination. (2018, April 18). Master Organic Chemistry.
- Discuss the role of Lewis acid in halogenation and alkylation reaction of.. (2025, August 14). Filo.
- Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow.
- Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2023, December 28). ACS Omega.
- Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). National Center for Biotechnology Information.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). National Center for Biotechnology Information.
- N-Bromosuccinimide. (2019, July 6). Wikipedia.
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- N-Bromosuccinimide. (n.d.). Wikipedia.
- Electrophilic Aromatic Substitution Reactions: Bromination. (2025, August 15). Organic Chemistry Class Notes.
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR.
- N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (n.d.). pubs.acs.org.
- Benzylic Bromination. (2013, November 17). YouTube.
- Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022, March 28). Chemia.
- Benzylic Bromination. (2024, February 10). Chemistry Steps.
- Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.
Sources
- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. brainly.in [brainly.in]
- 15. Discuss the role of Lewis acid in halogenation and alkylation reaction of.. [askfilo.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. digitalcommons.wku.edu [digitalcommons.wku.edu]
byproduct formation in the synthesis of substituted indenes
Ticket System: Troubleshooting & Optimization
Status: Online | Specialist: Senior Application Scientist Scope: Byproduct minimization, regiocontrol, and purification in indene scaffold construction.
Introduction: The Indene Challenge
Welcome to the technical support hub for indene synthesis. Whether you are targeting metallocene ligands or pharmaceutical pharmacophores, the indene core presents a unique set of reactivity challenges. The cyclopentadiene ring is highly reactive, prone to [1,5]-sigmatropic shifts (isomerization) and cationic polymerization (gum formation).
This guide addresses the three most common "tickets" we receive from the bench:
-
Isomerization: Controlling the migration of the double bond.
-
Oligomerization: Preventing the formation of insoluble tars during acid catalysis.
-
Regioselectivity: Directing ring closure in Nazarov and Friedel-Crafts protocols.
Module 1: Isomerization (The "Moving Double Bond")
Ticket #402: "My NMR shows a mixture of alkene isomers."
User Query: I synthesized 2-substituted indene, but after workup/distillation, the proton NMR shows a mixture of the expected 1H-indene and the thermodynamic 3H-indene. How do I stop this?
Technical Diagnosis: You are observing a [1,5]-sigmatropic hydrogen shift .[1] This is a pericyclic reaction where a proton migrates from the saturated carbon (C1) to the distal end of the diene system.
-
Mechanism: Thermal, suprafacial shift allowed by orbital symmetry (Woodward-Hoffmann rules).[2]
-
Trigger: Heat (>100°C) and base catalysis.
-
Thermodynamics: The equilibrium favors the isomer with the most substituted double bond (hyperconjugation stabilization).
Visualizing the Mechanism
Caption: The [1,5]-sigmatropic shift pathway driving 1H- to 3H-indene isomerization.
Troubleshooting Protocol
| Variable | Recommendation | Rationale |
| Temperature | Keep workup < 40°C. | The activation barrier for the [1,5]-shift is approx. 20-25 kcal/mol. Distillation often provides enough energy to scramble isomers [1]. |
| Base Exposure | Avoid strong bases (KOtBu, NaH) if possible. | Bases deprotonate C1, forming an indenyl anion which reprotonates at the most electronegative position, accelerating isomerization. |
| Quenching | Acidify to pH 5-6 immediately. | Neutralizing basic residues prevents base-catalyzed migration during solvent evaporation. |
| Purification | Column chromatography on neutral alumina or deactivated silica. | Standard acidic silica can catalyze shifts or polymerization. Add 1% Et3N to the eluent if using silica is mandatory. |
Module 2: Oligomerization (The "Tar" Issue)
Ticket #899: "My reaction turned into a black gum."
User Query: I am using a Nazarov cyclization (or acid-catalyzed dehydration of indanol) to make a substituted indene. The reaction went dark, and I recovered a polymeric solid.
Technical Diagnosis: Indenes are electron-rich styrenes. In the presence of protons or Lewis acids, they undergo cationic polymerization .
-
Initiation: Protonation of the double bond forms a stable benzylic carbocation.
-
Propagation: This cation is attacked by the nucleophilic double bond of another indene molecule.
-
Result: Indene dimers (truxanes) or higher oligomers (gums).
Visualizing the Polymerization Trap
Caption: Cationic polymerization pathway triggered by excess acid or high concentration.
Rescue Protocol: The "High Dilution" Fix
If you observe gum formation, stop the reaction immediately and follow this protocol for future attempts:
-
Concentration Control: Run the reaction at 0.05 M to 0.1 M . High concentration favors intermolecular attack (polymerization) over intramolecular ring closure.
-
Catalyst Switch:
-
Avoid: Concentrated H2SO4 or neat TFA.
-
Use:Lewis Acids (BF3·OEt2, SnCl4) or mild Brønsted acids (p-TSA ) in non-nucleophilic solvents (DCM, Toluene).
-
-
Radical Scavengers: If the mechanism suspects radical pathways (less common but possible with certain metals), add BHT (2,6-di-tert-butyl-4-methylphenol) to the reaction mixture [2].
-
The "Reverse Addition" Technique:
-
Do not add the substrate to the acid.
-
Do: Add the acid catalyst slowly to a dilute solution of the substrate at low temperature (-78°C to 0°C). This keeps the instantaneous concentration of the active cation low.
-
Module 3: Regioselectivity in Ring Closure
Ticket #105: "Cyclization occurred at the wrong position."
User Query: I'm performing a Nazarov cyclization on a divinyl ketone. I expected the double bond to form at Position A, but it formed at Position B.
Technical Diagnosis: The Nazarov cyclization is electrocyclic (4π conrotatory).[3][4] The position of the resulting double bond is determined by the elimination of a proton from the oxyallyl cation intermediate.
-
Kinetic Control: Elimination occurs from the less substituted position (Hofmann-like).
-
Thermodynamic Control: The double bond migrates to the most substituted position (Zaitsev-like) if the reaction is allowed to equilibrate.
Optimization Strategy
To force regioselectivity:
-
Silicon-Directed Cyclization:
-
Place a Trimethylsilyl (TMS) group on the alkene β- to the ketone.
-
Mechanism: The β-silicon effect stabilizes the carbocation, and the TMS group is selectively eliminated (desilylation) rather than a proton. This guarantees the double bond position [3].[5]
-
-
Steric Bulk:
-
Bulky substituents on one side of the divinyl ketone will retard cyclization on that side due to steric clash in the transition state.
-
-
Lewis Acid Choice:
-
Using Sc(OTf)3 or Cu(OTf)2 often provides milder conditions that preserve the kinetic isomer compared to harsh protic acids [4].
-
FAQ: Rapid Fire
Q: Can I use Grignard reagents to make indenes? A: Yes. Addition of Grignard/Lithium reagents to indanones yields indanols. Dehydration (p-TSA, Toluene, Reflux) yields the indene. Warning: This dehydration step is the prime location for the [1,5]-shift. Use a Dean-Stark trap and stop exactly when water collection ceases [5].
Q: How do I remove the "tar" from my flask? A: Indene polymers are often insoluble in organic solvents.
-
Step 1: Soak in hot toluene/xylene.
-
Step 2: If that fails, use Piranha solution (H2SO4/H2O2) (EXTREME CAUTION: Oxidizer) or a base bath (KOH/Isopropanol).
Q: My Pd-catalyzed synthesis (Suzuki-Miyaura) failed. A: Indenes can coordinate to Pd(0) as ligands (indenyl effect), poisoning the catalyst. Increase catalyst loading (to 5 mol%) or switch to a more robust ligand system like SPhos or XPhos to outcompete the indene binding [6].
References
-
Miller, L. L., & Boyer, R. F. (1971). The thermal rearrangement of 1-substituted indenes. Journal of the American Chemical Society.[2][4] Link
-
Panteleev, J., Huang, R. Y., Lui, E. K., & Lautens, M. (2011).[6] Acid-Catalyzed Synthesis of Substituted Indenes. Organic Letters. Link
-
Denmark, S. E., & Jones, T. K. (1982).[4] Silicon-directed Nazarov cyclization. Journal of the American Chemical Society.[2][4] Link
-
He, W., Sun, X., & Frontier, A. J. (2003).[4] Polarizing the Nazarov Cyclization: Efficient Catalysis by Lewis Acids. Journal of the American Chemical Society.[2][4] Link
-
Taktouk, S., Ben Kraiem, J., & Amri, H. (2014). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications. Link
-
Jana, A., Misztal, K., Żak, A., & Grela, K. (2017).[6][7] Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. may.chem.uh.edu [may.chem.uh.edu]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Indene synthesis [organic-chemistry.org]
- 7. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 6-bromo-1-methoxy-2,3-dihydro-1H-indene
This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 6-bromo-1-methoxy-2,3-dihydro-1H-indene. Recognizing the challenges that arise when transitioning from bench-scale to pilot or manufacturing scale, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols. Our focus is on anticipating and resolving common issues through a mechanistic understanding of the chemical transformations involved.
Overall Synthetic Workflow
The most common and scalable route to 6-bromo-1-methoxy-2,3-dihydro-1H-indene involves a three-step sequence starting from 3-(3-bromophenyl)propanoic acid. This pathway is outlined below.
Technical Support Center: Purification of 6-Bromo-1-methoxy-2,3-dihydro-1H-indene
Executive Summary
This guide addresses the purification and impurity management of 6-bromo-1-methoxy-2,3-dihydro-1H-indene (referred to herein as Target Ether ). This compound is a critical intermediate in medicinal chemistry, often synthesized via the reduction of 6-bromo-1-indanone followed by O-methylation.
The primary challenge in isolating high-purity Target Ether lies in separating it from its immediate precursor (the alcohol), the starting ketone, and potential elimination by-products (indenes). This technical document provides troubleshooting workflows, chromatographic parameters, and spectroscopic validation methods.
Module 1: Impurity Profiling & Identification
Before attempting purification, you must accurately identify the contaminant profile. The three most common impurities arise directly from the synthetic pathway.
Common Impurities Table
| Impurity Name | Structure Type | Origin | Relative Polarity (TLC) | Detection Signature (1H NMR) |
| 6-Bromoinden-1-one (Ketone) | Starting Material | Incomplete Reduction | Medium-High | ~1716 cm⁻¹ (IR); Deshielded aromatic signals |
| 6-Bromoindan-1-ol (Alcohol) | Intermediate | Incomplete Methylation | High (Baseline) | Broad singlet (–OH, exchangeable); Carbinol proton ~5.0 ppm |
| 6-Bromo-1H-indene (Alkene) | Side Product | Acid-catalyzed Elimination | Low (Solvent Front) | Olefinic protons (~6.5–6.9 ppm); Loss of methoxy singlet |
Diagnostic Workflow
Q: My TLC shows three spots. Which is my product? A: In a typical silica gel system (e.g., Hexanes/EtOAc):
-
Top Spot (Rf ~0.8-0.9): The Alkene (elimination product). This is non-polar.
-
Middle Spot (Rf ~0.5-0.6): The Target Ether (6-bromo-1-methoxyindane). Ethers are less polar than ketones and alcohols.
-
Lower Spot (Rf ~0.3-0.4): The Ketone (unreacted starting material).
-
Baseline/Bottom Spot (Rf <0.2): The Alcohol (unreacted intermediate).
Technical Tip: The ketone and ether can sometimes co-elute depending on the solvent system. Use a gradient of 0% → 10% EtOAc in Hexanes to maximize resolution.
Module 2: Troubleshooting Synthesis-Related Impurities
Issue 1: Persistent Ketone (Starting Material)
Symptom: HPLC shows significant 6-bromo-1-indanone after the reduction/methylation sequence. Root Cause:
-
Incomplete Reduction: NaBH₄ reduction of the ketone was stopped too early.
-
Re-oxidation: Benzylic alcohols can slowly re-oxidize if left in air/light for extended periods before methylation.
Corrective Action:
-
Protocol Adjustment: Ensure the reduction step (NaBH₄/MeOH) is monitored by TLC until the ketone spot disappears completely before proceeding to methylation.
-
Purification: If ketone remains, use Flash Chromatography .
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: 95:5 Hexanes:EtOAc. The ether elutes first; the ketone elutes later.
-
Issue 2: Presence of Elimination Product (Indene)
Symptom: NMR shows olefinic protons (doublet/multiplet at 6.0–7.0 ppm) and yield is low. Root Cause:
-
Harsh Methylation Conditions: Using strong acids or heating the alcohol excessively during methylation promotes dehydration (E1 mechanism), especially at the benzylic position.
-
Workup Acidity: Acidic quenching of the methylation reaction.
Corrective Action:
-
Protocol Adjustment: Switch to mild methylation conditions. Use Ag₂O/MeI (Silver oxide/Methyl iodide) in DMF or NaH/MeI at 0°C. Avoid acidic catalysts.
-
Purification: The alkene is very non-polar. It can be removed by a "plug filtration" through silica using 100% Hexanes. The alkene washes through; the ether requires slightly more polarity to elute.
Module 3: Detailed Purification Protocols
Workflow Visualization: Purification Decision Tree
Caption: Decision tree for sequential removal of non-polar (alkene) and polar (alcohol/ketone) impurities.
Protocol A: Flash Chromatography (Standard)
This is the most effective method for purifying the target ether from mixed impurities.
-
Column Preparation: Pack a silica gel column (ratio 1:50 silica to crude mass).
-
Equilibration: Flush with 100% Hexanes (or Petroleum Ether).
-
Loading: Dissolve crude oil in minimum Toluene or Hexanes/DCM (avoid pure DCM if possible to prevent band broadening).
-
Elution Gradient:
-
0–2 CV (Column Volumes): 100% Hexanes. (Elutes Alkene).
-
2–10 CV: 0% → 5% EtOAc in Hexanes. (Elutes Target Ether ).
-
10+ CV: 10% → 20% EtOAc in Hexanes. (Elutes Ketone, then Alcohol).
-
-
Fraction Collection: Collect small fractions. The ether typically elutes as a sharp band shortly after the solvent front gradient change.
Protocol B: Chemical Scavenging (For Trace Ketone)
If chromatography fails to separate the ketone (starting material) completely:
-
Dissolve the mixture in EtOH.
-
Add 1.5 equivalents of Girard's Reagent T (trimethylaminoacetohydrazide chloride).
-
Reflux for 1 hour. The reagent converts the ketone into a water-soluble hydrazone.
-
Cool and pour into water.
-
Extract with Ether/Hexanes.[1] The Target Ether extracts into the organic layer; the derivatized ketone remains in the aqueous layer.
Module 4: Storage & Stability FAQs
Q: Is 6-bromo-1-methoxy-2,3-dihydro-1H-indene light sensitive? A: Yes, benzylic ethers can undergo auto-oxidation to peroxides or revert to ketones upon prolonged exposure to UV light and air. Store in amber vials under Argon/Nitrogen at -20°C.
Q: Can I distill this compound? A: Distillation is risky due to the high boiling point and potential for thermal elimination to the indene. Vacuum distillation (<1 mmHg) is possible but Flash Chromatography is preferred for purity >98%.
References
-
Synthesis of Indanones & Derivatives
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Link
-
- Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Indene Formation (Elimination Side Reactions)
-
Synthesis of indenes. Organic Chemistry Portal. Link
-
-
Crystal Structure & Interactions of Indanone Precursors
-
Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one. PMC/NIH. Link
-
Sources
troubleshooting failed reactions involving "6-bromo-1-methoxy-2,3-dihydro-1H-indene"
Welcome to the technical support center for 6-bromo-1-methoxy-2,3-dihydro-1H-indene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate failed or low-yielding reactions.
Part 1: Foundational Knowledge & General FAQs
This section addresses preliminary checks and fundamental properties of the reagent that are critical for success before troubleshooting specific reaction types.
Q1: How should I assess the purity of my 6-bromo-1-methoxy-2,3-dihydro-1H-indene starting material?
A: The purity of your starting material is paramount. Impurities can inhibit catalysts or introduce competing side reactions.
-
Initial Assessment: A clean ¹H NMR spectrum is the best initial check. Look for the characteristic aromatic and aliphatic signals corresponding to the indane structure. The presence of residual solvents from synthesis or purification (e.g., ethyl acetate, hexanes, dichloromethane) is common but should be quantified.
-
Common Impurities: Be vigilant for signs of debromination (hydrodehalogenation), which would present as signals for 1-methoxy-2,3-dihydro-1H-indene. Another potential impurity could be isomers formed during the bromination of the parent indene.[1]
-
Advanced Analysis: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. A purity level of >95% is advisable for most cross-coupling reactions.
Q2: What are the optimal storage and handling conditions for this reagent?
A: 6-bromo-1-methoxy-2,3-dihydro-1H-indene is a relatively stable solid. However, to ensure its integrity over time, follow these guidelines:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent slow degradation.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. As with most halogenated organic compounds, avoid inhalation of dust and contact with skin and eyes.[2]
Q3: My reaction is suffering from poor solubility of the starting material. What solvents are recommended?
A: Solubility is a critical factor for reaction kinetics. If your substrate is not fully dissolved, the reaction will be heterogeneous and likely slow or incomplete.
-
Common Solvents: For palladium-catalyzed cross-coupling reactions, common solvents include toluene, 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[3][4]
-
Solubility Testing: Before running a large-scale reaction, perform a small-scale solubility test. If a single solvent is insufficient, a co-solvent system, such as Toluene/Water or Dioxane/Water, is often effective, particularly for Suzuki couplings which require an aqueous base.[3][5]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This aryl bromide is a common substrate for C-C and C-N bond-forming reactions. Failures in these reactions often trace back to a few key areas.
Troubleshooting Workflow for Failed Cross-Coupling Reactions
The following workflow provides a logical sequence for diagnosing a failed reaction.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Section 2.1: Suzuki-Miyaura Coupling
Q4: My Suzuki coupling reaction shows low yield or has stalled. What are the most common culprits?
A: A stalled Suzuki reaction is a frequent issue. The electron-rich nature of the 6-bromo-1-methoxy-2,3-dihydro-1H-indene, due to the methoxy group's electron-donating effect, can make the initial oxidative addition step more challenging.[6]
-
Catalyst and Ligand Choice: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a system that promotes the difficult oxidative addition.
-
Base Selection: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[7]
-
Solvent and Water Content: Anhydrous conditions can be detrimental.
-
Reagent Quality: Boronic acids can degrade over time through processes like protodeboronation.[8] Use fresh boronic acid or consider more stable alternatives like pinacol esters (Bpin) or MIDA boronates.[8]
Q5: I am observing significant debromination of my aryl bromide. How can I minimize this?
A: Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom.
-
Mechanism: This often occurs via a competing catalytic cycle involving β-hydride elimination from palladium-alkoxide intermediates (if using an alcohol solvent or certain bases) or from impurities.
-
Solutions:
-
Switch the Base: Avoid alkoxide bases if possible. Use carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) bases.[8]
-
Use Aprotic Solvents: If using an alcohol as a solvent, switch to an aprotic solvent like dioxane or toluene to eliminate a potential hydride source.[8]
-
Ligand Choice: Certain ligands are more prone to promoting this side reaction. Screening different phosphine ligands can sometimes identify one that favors the desired cross-coupling pathway.
-
Q6: My main byproduct is the homocoupling of my boronic acid. How do I prevent this?
A: Homocoupling (Glaser coupling) of the boronic acid partner to form a biaryl species is typically caused by the presence of oxygen.
-
Causality: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a process also catalyzed by palladium.[8]
-
Protocol Validation:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling. Starting with a stable Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst (e.g., XPhos Pd G3) can mitigate this issue.[8]
-
Catalyst and Base Recommendations for Suzuki Coupling
| Parameter | Recommendation for Electron-Rich Aryl Bromides | Rationale |
| Pd Precatalyst | XPhos Pd G3/G4, RuPhos Pd G3/G4 | Provides a reliable source of the active L-Pd(0) species. |
| Ligand | Buchwald-type biaryl phosphines (XPhos, SPhos) | Electron-rich and bulky ligands accelerate the rate-limiting oxidative addition step.[6] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that effectively activate the boronic acid without degrading the substrate.[6] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 4:1 to 10:1 ratio) | The aqueous phase is crucial for dissolving the base and facilitating the catalytic cycle.[3][5] |
Section 2.2: Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination is not working. Where do I begin troubleshooting?
A: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the synergy between the ligand, base, and substrates.[9][10]
-
Ligand-Substrate Mismatch: The choice of phosphine ligand is critical and substrate-dependent.
-
Expertise: For an electron-rich aryl bromide like this one, a bulky, electron-rich ligand is again necessary to promote oxidative addition. Josiphos-type or Buchwald-type ligands are excellent starting points. For coupling with primary amines, ligands like BrettPhos are often superior as they can suppress side reactions.[11]
-
-
Base Incompatibility: The base must be strong enough to deprotonate the amine but not so strong that it degrades functional groups on your substrates or reacts with the solvent.
-
Catalyst Deactivation: The palladium catalyst can be "poisoned" by certain functional groups or impurities, leading to deactivation.[12] Ensure your amine is of high purity.
Q8: Hydrodehalogenation is outcompeting my desired C-N coupling. What can I do?
A: This is a very common problem, especially when using primary alkylamines. The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.[12]
-
Strategies to Suppress Hydrodehalogenation:
-
Ligand Selection: This is the most effective tool. Certain bulky monophosphine ligands, such as BrettPhos, have been specifically designed to disfavor the geometry required for β-hydride elimination, thus promoting the desired reductive elimination to form the C-N bond.[11]
-
Lower Reaction Temperature: If the desired reaction has a lower activation energy than the side reaction, reducing the temperature can sometimes improve selectivity.
-
Use a Weaker Base: Very strong bases can sometimes accelerate decomposition pathways. Screening different bases is recommended.
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 6-bromo-1-methoxy-2,3-dihydro-1H-indene.
-
Reaction Setup: To an oven-dried reaction vial, add 6-bromo-1-methoxy-2,3-dihydro-1H-indene (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[13][14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and the base (e.g., LiHMDS or NaOtBu, 1.5-2.0 equiv) to an oven-dried reaction vial.
-
Reagent Addition: Add the 6-bromo-1-methoxy-2,3-dihydro-1H-indene (1.0 equiv) and the anhydrous, degassed solvent (e.g., THF or toluene).
-
Amine Addition: Add the amine coupling partner (1.1-1.2 equiv) via syringe.
-
Reaction: Seal the vial tightly and heat to the required temperature (typically 65-100 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Part 4: Visualizing the Catalytic Cycle
Understanding the catalytic cycle is key to diagnosing failures.
Caption: The Suzuki-Miyaura catalytic cycle and common failure points.
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
- BenchChem Technical Support Team. (2025).
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Various Authors. (2024). Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]
-
Tumininu, A., & Sobola, A. (2023). Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Syntheses. (2024). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
Validation & Comparative
Spectral Assignment Guide: Unraveling the Structure of 6-bromo-1-methoxy-2,3-dihydro-1H-indene through ¹H and ¹³C NMR Spectroscopy
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing profound insights into the molecular framework. This guide presents a detailed analysis and spectral assignment of 6-bromo-1-methoxy-2,3-dihydro-1H-indene, a substituted indane derivative of interest in medicinal chemistry. By integrating fundamental NMR principles with comparative data from analogous structures, we will dissect the ¹H and ¹³C NMR spectra to assign each resonance, offering a robust methodology for researchers in the field.
The Structural Context: Indanes and the Influence of Substituents
The 2,3-dihydro-1H-indene (indane) scaffold is a common motif in biologically active compounds. The substituents on both the aromatic and aliphatic portions of the molecule significantly influence the electronic environment of the constituent atoms, leading to characteristic shifts in their NMR spectra. In our target molecule, 6-bromo-1-methoxy-2,3-dihydro-1H-indene, a bromine atom and a methoxy group introduce distinct electronic effects that are key to our spectral assignment. The bromine atom, being electronegative and a weak deactivator, will influence the chemical shifts of the aromatic protons. The methoxy group at the C1 position will have a pronounced effect on the adjacent protons and carbons.
¹H NMR Spectral Assignment
The proton NMR spectrum provides information on the chemical environment, connectivity, and multiplicity of hydrogen atoms in a molecule. The predicted ¹H NMR spectral data for 6-bromo-1-methoxy-2,3-dihydro-1H-indene is summarized in Table 1, followed by a detailed assignment of each signal.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 6-bromo-1-methoxy-2,3-dihydro-1H-indene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H7 | ~7.5 | s | - | 1H |
| H5 | ~7.3 | d | ~8.0 | 1H |
| H4 | ~7.2 | d | ~8.0 | 1H |
| H1 | ~4.8 | t | ~6.5 | 1H |
| OCH₃ | ~3.4 | s | - | 3H |
| H3a | ~3.0 | m | - | 1H |
| H3b | ~2.8 | m | - | 1H |
| H2a | ~2.3 | m | - | 1H |
| H2b | ~2.0 | m | - | 1H |
Detailed ¹H Signal Analysis:
-
Aromatic Protons (H4, H5, H7): The aromatic region is expected to show three distinct signals. The bromine at C6 will deshield the ortho proton (H5) and the para proton (H7). H7 is anticipated to appear as a singlet around δ 7.5 ppm due to the para-positioning of the bromine and the adjacent C7a carbon with no proton. The protons H4 and H5 will likely appear as doublets due to ortho-coupling, with chemical shifts around δ 7.2 and 7.3 ppm, respectively. This is consistent with the observed shifts in related bromo-substituted aromatic compounds.[1]
-
Methine Proton (H1): The proton at C1, being attached to a carbon bearing an electronegative methoxy group, will be significantly deshielded and is predicted to appear as a triplet around δ 4.8 ppm. The triplet multiplicity arises from the coupling with the two adjacent protons at C2.
-
Methoxy Protons (OCH₃): Methoxy groups typically exhibit a sharp singlet in the ¹H NMR spectrum.[2] For 6-bromo-1-methoxy-2,3-dihydro-1H-indene, this singlet is expected around δ 3.4 ppm, a characteristic region for methoxy protons attached to an aliphatic carbon.[3]
-
Methylene Protons (H2, H3): The aliphatic protons at C2 and C3 will present as complex multiplets. The C2 protons (H2a and H2b) are diastereotopic and will couple with each other (geminal coupling) and with the protons at C1 and C3 (vicinal coupling). Similarly, the C3 protons (H3a and H3b) will show geminal coupling and vicinal coupling with the C2 protons. These protons are expected to resonate in the range of δ 2.0-3.0 ppm. The protons at C3, being benzylic, are expected to be slightly more deshielded than the protons at C2.
¹³C NMR Spectral Assignment
The ¹³C NMR spectrum, typically recorded with proton decoupling, provides a single peak for each unique carbon atom. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms. The predicted ¹³C NMR spectral data for our target molecule is presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-bromo-1-methoxy-2,3-dihydro-1H-indene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7a | ~145 |
| C3a | ~142 |
| C5 | ~130 |
| C4 | ~128 |
| C7 | ~125 |
| C6 | ~120 |
| C1 | ~85 |
| OCH₃ | ~57 |
| C3 | ~35 |
| C2 | ~30 |
Detailed ¹³C Signal Analysis:
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The six aromatic carbons will appear in the downfield region of the spectrum (δ 120-150 ppm). The quaternary carbons C3a and C7a are expected at the lower field end of this range, around δ 142 and 145 ppm, respectively. The carbon bearing the bromine atom (C6) is predicted to be around δ 120 ppm. The remaining aromatic carbons (C4, C5, C7) will have chemical shifts influenced by the bromo substituent, with predicted values around δ 128, 130, and 125 ppm, respectively. These predictions are based on established substituent effects in benzene rings.[4][5]
-
Aliphatic Carbons (C1, C2, C3, OCH₃): The aliphatic carbons will resonate in the upfield region. The carbon C1, directly attached to the electronegative oxygen of the methoxy group, will be the most deshielded of the aliphatic carbons, with an expected chemical shift of around δ 85 ppm. The methoxy carbon (OCH₃) itself will appear around δ 57 ppm, a typical value for such groups.[2][3] The methylene carbons C2 and C3 are predicted to have chemical shifts of approximately δ 30 and 35 ppm, respectively, with C3 being slightly more deshielded due to its benzylic position.
Experimental Protocol: NMR Data Acquisition
To validate these predictions, the following experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is recommended:
-
Sample Preparation: Dissolve 5-10 mg of 6-bromo-1-methoxy-2,3-dihydro-1H-indene in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds should be employed.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum on the same instrument. A typical acquisition will involve a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Visualizing the Assignments
The following diagram illustrates the molecular structure of 6-bromo-1-methoxy-2,3-dihydro-1H-indene with the proposed ¹H and ¹³C NMR chemical shift assignments.
Sources
- 1. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. compoundchem.com [compoundchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
